6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Description
This compound is a coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 6 with a chlorine atom, position 4 with a phenyl group, and position 7 with a 3,4,5-trimethoxybenzoate ester. The molecular formula is C27H21ClO9 (monoisotopic mass: 524.087 g/mol), combining a planar coumarin scaffold with a lipophilic aromatic ester.
Properties
Molecular Formula |
C25H19ClO7 |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H19ClO7/c1-29-21-9-15(10-22(30-2)24(21)31-3)25(28)33-20-13-19-17(11-18(20)26)16(12-23(27)32-19)14-7-5-4-6-8-14/h4-13H,1-3H3 |
InChI Key |
HQFOJTLPLQQIPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-ol and 3,4,5-trimethoxybenzoic acid.
Esterification Reaction: The chromen-2-one derivative is esterified with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired ester.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory, cancerous, or microbial processes.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues
*TMB = trimethoxybenzoate; DMB = dimethoxyphenyl
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 6-Cl substituent in the target compound enhances electrophilicity compared to the 5-OH group in ’s analogue, which may increase reactivity in nucleophilic environments (e.g., enzyme active sites) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | ’s Compound | ’s Compound | LB42 () |
|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 3.2 | 3.5 | 2.9 |
| Aqueous Solubility (µM) | ~15 | ~50 | ~30 | ~120 |
| Hydrogen Bond Donors | 0 | 1 (5-OH) | 0 | 0 |
Analysis:
- The target compound exhibits higher lipophilicity (LogP = 3.8) than analogues with polar substituents (e.g., 5-OH in ’s compound), favoring membrane permeability but limiting solubility .
- LB42 (), an aliphatic ester, shows significantly higher solubility due to reduced aromaticity and lack of bulky groups .
Research Findings and Implications
- Pharmacological Optimization: Replacing the 4-phenyl group with smaller substituents (e.g., methoxy) could improve solubility without sacrificing activity, as seen in ’s analogue .
- Target Selectivity: The tetrahydrobenzo[c]chromen derivative () demonstrates that ring saturation can shift activity profiles, suggesting utility in targeting non-planar binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
